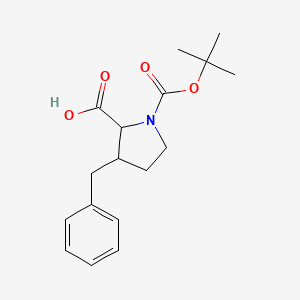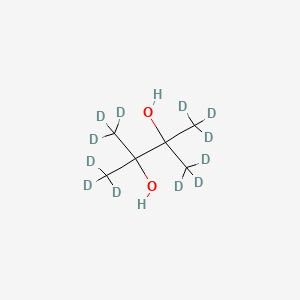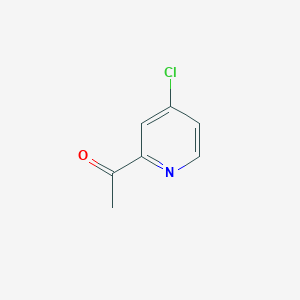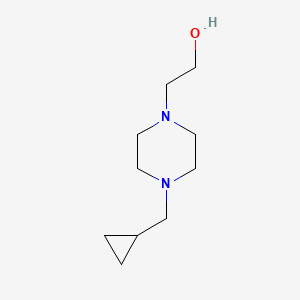
3-(4-Fluorophenyl)piperazin-2-one
Overview
Description
“3-(4-Fluorophenyl)piperazin-2-one” is an organic compound with the molecular formula C10H11FN2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of “3-(4-Fluorophenyl)piperazin-2-one” and its analogues has been reported in various studies . For instance, one study describes the synthesis of piperazine-chalcone hybrids and related pyrazoline analogues . Another study discusses the synthesis of 3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}- .Molecular Structure Analysis
The molecular structure of “3-(4-Fluorophenyl)piperazin-2-one” can be analyzed using various methods . The ChemSpider database provides detailed information about its molecular structure .Chemical Reactions Analysis
The chemical reactions involving “3-(4-Fluorophenyl)piperazin-2-one” are not well-documented . More research is needed to fully understand its chemical reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Fluorophenyl)piperazin-2-one” include a density of 1.2±0.1 g/cm3, a boiling point of 393.6±42.0 °C at 760 mmHg, and a flash point of 191.9±27.9 °C .Scientific Research Applications
1. Antifungal Agents
- Application Summary : A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .
- Methods of Application : The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .
- Results or Outcomes : The antifungal activity of the newly synthesized compounds was evaluated, but the specific results were not detailed in the source .
2. Dopamine D4 Ligand
- Application Summary : The compound was used in the synthesis of the highly selective dopamine D4 ligand [18F]FAUC 316 .
- Methods of Application : The fluorophenylpiperazine was coupled in a third reaction step with 2-formyl-1H-indole-5-carbonitrile .
- Results or Outcomes : The specific results of this application were not detailed in the source .
3. Synthesis of Flunarizine
- Application Summary : This compound and its derivatives, like flunarizine, have been synthesized through Fe-catalyzed reactions.
- Methods of Application : The specific methods of application were not detailed in the source.
- Results or Outcomes : The synthesized drugs improve cerebral blood circulation and show antihistamine activity.
4. General Use
- Application Summary : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
- Methods of Application : The specific methods of application were not detailed in the source .
- Results or Outcomes : The specific results of this application were not detailed in the source .
5. Chemical Properties
- Application Summary : The compound’s chemical properties, such as its structure, melting point, boiling point, density, molecular formula, and molecular weight, are of interest in various scientific fields .
- Methods of Application : The specific methods of application were not detailed in the source .
- Results or Outcomes : The specific results of this application were not detailed in the source .
6. Chemical Research
- Application Summary : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
- Methods of Application : The specific methods of application were not detailed in the source .
- Results or Outcomes : The specific results of this application were not detailed in the source .
7. Chemical Properties
- Application Summary : The compound’s chemical properties, such as its structure, melting point, boiling point, density, molecular formula, and molecular weight, are of interest in various scientific fields .
- Methods of Application : The specific methods of application were not detailed in the source .
- Results or Outcomes : The specific results of this application were not detailed in the source .
properties
IUPAC Name |
3-(4-fluorophenyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKCIILEYAIXOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00519485 | |
| Record name | 3-(4-Fluorophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00519485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)piperazin-2-one | |
CAS RN |
85606-96-8 | |
| Record name | 3-(4-Fluorophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00519485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1,3]Dioxolo[4,5-g]cinnolin-4-ol](/img/structure/B1367308.png)
![2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1367309.png)
amine](/img/structure/B1367310.png)








